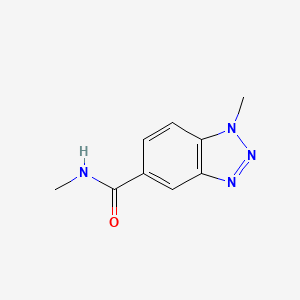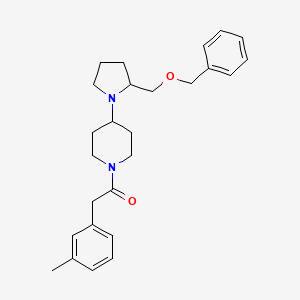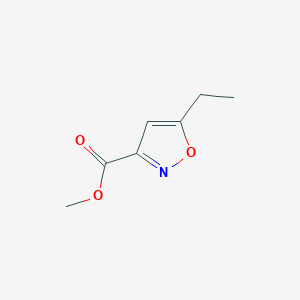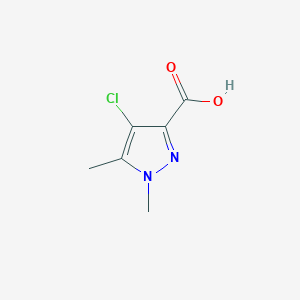![molecular formula C24H27N7 B2760632 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-73-2](/img/structure/B2760632.png)
6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7 and its molecular weight is 413.529. The purity is usually 95%.
BenchChem offers high-quality 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds, which include structures resembling 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, were synthesized and evaluated for their anti-tubercular activity. These compounds were designed to target Mycobacterium tuberculosis. In silico and in vitro studies identified potent agents, with one compound showing a MIC of 1.6 µg/mL against M. tuberculosis, indicating significant potential for further development as anti-tubercular agents (Vavaiya et al., 2022).
Anticancer and Anti-Inflammatory Activity
Pyrazolopyrimidine derivatives have been investigated for their anticancer and anti-inflammatory activities. Novel series of these compounds demonstrated potential as anticancer agents against various cancer cell lines, including HCT-116 and MCF-7. Additionally, these molecules exhibited significant anti-5-lipoxygenase activity, which could make them relevant in the development of new anti-inflammatory drugs (Rahmouni et al., 2016).
Phosphodiesterase Inhibition for Cognitive Impairment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the core structure of interest, led to the discovery of potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have shown promise in preclinical and clinical studies for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights the therapeutic potential of pyrazolopyrimidine derivatives in treating cognitive impairments and possibly other neuropsychiatric conditions (Li et al., 2016).
Antimicrobial Activity
Pyrimidine linked pyrazole heterocyclic compounds have shown notable insecticidal and antibacterial potential. Their synthesis through microwave irradiative cyclocondensation and subsequent evaluation against various microbial strains demonstrated the ability of these compounds to serve as effective antimicrobial agents. This suggests that modifications to the pyrazolopyrimidine scaffold could yield new classes of antimicrobial compounds for various applications, including surface coatings and printing ink pastes with embedded antimicrobial properties (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-3-29-12-14-30(15-13-29)24-27-22(26-19-9-7-8-18(2)16-19)21-17-25-31(23(21)28-24)20-10-5-4-6-11-20/h4-11,16-17H,3,12-15H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQBSPQNJLLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)
![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)


![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)



